molecular formula C10H20ClFN2O2 B1449399 tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride CAS No. 1818843-18-3

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

Cat. No.: B1449399
CAS No.: 1818843-18-3
M. Wt: 254.73 g/mol
InChI Key: ZFUOQMCJMKAZMC-KZYPOYLOSA-N
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Description

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride typically involves the protection of the amine group in pyrrolidine using a tert-butyl carbamate (Boc) group. The process begins with the reaction of (2R,4S)-4-fluoropyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the Boc-protected pyrrolidine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorine atom enhances its binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations, which can be removed under acidic conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[(2R,4S)-4-chloropyrrolidin-2-yl]methyl}carbamate hydrochloride
  • tert-butyl N-{[(2R,4S)-4-bromopyrrolidin-2-yl]methyl}carbamate hydrochloride
  • tert-butyl N-{[(2R,4S)-4-methylpyrrolidin-2-yl]methyl}carbamate hydrochloride

Uniqueness

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biochemical applications. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818843-18-3
Record name Carbamic acid, N-[[(2R,4S)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818843-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 2
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 3
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 4
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 5
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

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